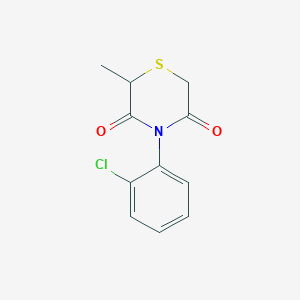

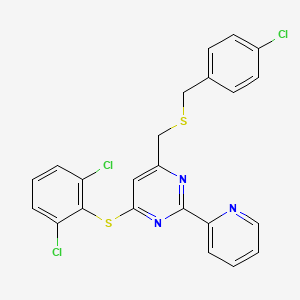

![molecular formula C25H21FN6O2 B2399601 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-08-3](/img/structure/B2399601.png)

2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . This process results in high yields and short reaction times .

Chemical Reactions Analysis

The IR absorption spectra of related compounds show two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of these compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Applications De Recherche Scientifique

- Compound Description : The compound has been identified as a selective nonpeptide neurotensin receptor type 2 (NTS2) modulator .

- Research Findings : Studies have suggested that the target compounds, including our compound of interest, exhibit antifungal properties .

- Research Context : Computational methods, FT-IR, NMR, and UV-Vis spectral studies have been employed to understand the compound’s behavior .

Neurotensin Receptor Modulation

Antifungal Activity

Computational Studies and Spectroscopic Characterization

Crystal Structure and Anti-Lung Cancer Activity

Safety and Hazards

Orientations Futures

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has profound importance in drug design, discovery, and development . Future research will likely focus on the rational design and development of new target-oriented 1,2,4-triazolo[1,5-a]pyrimidine-based drugs for the treatment of multifunctional diseases .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively in medicinal chemistry . They have found applications in several biological and medical fields, suggesting a wide range of potential targets .

Mode of Action

It’s worth noting that similar compounds have been used as electron-transporting units in the design and synthesis of donor-acceptor (d-a) emitters . These compounds have been shown to be thermally stable with high photoluminescence quantum yields .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of organic light-emitting diodes (oleds), suggesting their involvement in electron-transporting pathways .

Pharmacokinetics

Compounds with similar structures have been noted for their favorable pharmacokinetic properties .

Result of Action

Similar compounds have been used in the fabrication of oleds, achieving high external quantum efficiency (eqe) .

Action Environment

Similar compounds have been demonstrated to be thermally stable, suggesting that they may be resistant to environmental changes .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-18-7-3-4-9-20(18)34-2)22(19-8-5-6-14-27-19)32-25(28-15)30-23(31-32)16-10-12-17(26)13-11-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWOLWNECVTIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)